molecular formula C19H10ClF3N2OS B2945110 5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine CAS No. 670269-95-1

5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

Cat. No.: B2945110
CAS No.: 670269-95-1
M. Wt: 406.81
InChI Key: VHXTYKPXBBEVBG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a synthetic thieno[2,3-d]pyrimidine derivative of significant interest in medicinal chemistry and early-stage drug discovery research. This scaffold is recognized as a privileged structure in the development of targeted anticancer therapies. Compounds based on the thieno[2,3-d]pyrimidine core have been extensively investigated as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are critical targets in oncology . The structural motif of a 4-phenoxy substitution, as seen in this compound, is a common feature in many small-molecule kinase inhibitors. The presence of the 4-chlorophenyl group at the 5-position and the 3-(trifluoromethyl)phenoxy group at the 4-position is designed to optimize binding affinity and selectivity within the ATP-binding sites of target enzymes . Researchers utilize this compound and its analogs primarily to explore structure-activity relationships (SAR) and to develop new therapeutic agents for resistant cancers . Thieno[2,3-d]pyrimidines have also shown promise in other pharmacological areas, such as anticonvulsant research . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity upon receipt.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2OS/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXTYKPXBBEVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl and trifluoromethyl groups enhances its lipophilicity and biological activity.

1. Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The presence of the chloro group in the phenyl ring is believed to enhance these activities by increasing the compound's reactivity and interaction with cellular targets .

2. Antimicrobial Activity

This compound has shown notable antimicrobial efficacy against several bacterial strains. Studies report that compounds within this class exhibit potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range. This suggests a potential application in treating bacterial infections .

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing significant inhibition of inflammatory mediators in vitro. Compounds similar to thieno[2,3-d]pyrimidine have been reported to reduce paw edema in animal models, indicating their potential as anti-inflammatory agents comparable to established drugs like indomethacin .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thieno[2,3-d]pyrimidines act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related damage in cells .

Case Studies

  • Cytotoxicity Testing : A study evaluating the cytotoxic effects of related compounds demonstrated IC50 values as low as 29.77 µg/mL for Caco-2 cells, indicating strong potential for further development as anticancer agents.
  • Antibacterial Efficacy : In a comparative study of antimicrobial agents, thieno[2,3-d]pyrimidine derivatives showed superior activity against Staphylococcus aureus with MIC values significantly lower than those of standard antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 29.77 µg/mL (Caco-2 cells)
AntimicrobialEffective against S. aureus
Anti-inflammatorySignificant reduction in paw edema

Comparison with Similar Compounds

Structural Analogues with Variations in the 4-Position Substituent

5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (Compound 22)
  • Structure : Differs from the target compound at the 5-position (phenyl vs. 4-chlorophenyl).
  • Properties : Reported melting point: 124–126°C; molecular weight 373.0 g/mol .
5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
  • Structure: Features a 2,4-dichlorophenoxy group at the 4-position .
  • Properties : Molecular formula C₁₈H₉Cl₃N₂OS (MW 407.69 g/mol).
  • Comparison: The dichlorophenoxy substituent introduces additional steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility.

Analogues with Variations in the 5-Position Substituent

5-(4-Fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4-one
  • Structure : Fluorine substitution at the 5-position and a methyl group at the 2-position .
  • Properties : Molecular formula C₁₃H₉FN₂OS (MW 276.29 g/mol).
  • Comparison : Fluorine’s smaller size and higher electronegativity compared to chlorine may alter electronic effects without significantly affecting steric bulk.
5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine
  • Structure : Methoxy group at the 5-position and a tetrazole-thioether at the 4-position .

Analogues with Modified Core Structures

4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
  • Structure : Incorporates a thiadiazole-thioether substituent .
  • Activity : Thiadiazole moieties are associated with antimicrobial and anticancer activities due to their ability to chelate metal ions or disrupt enzyme function.
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
  • Structure: Pyrimidine core instead of thieno[2,3-d]pyrimidine .

Anticancer Activity

  • Target Compound: Limited direct data, but analogs like 6-methyl-4-{[3-(4-chlorophenyl)isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine (VIII) exhibit potent tumor cell inhibition . The trifluoromethyl group in the target compound may enhance activity by improving target binding through hydrophobic interactions.
  • Key SAR: Electron-withdrawing groups (Cl, CF₃) at the 4- and 5-positions correlate with increased cytotoxicity. Thieno[2,3-d]pyrimidine cores outperform pyrimidine analogs in membrane penetration .

Antimicrobial Activity

  • 4-Substituted Thieno[2,3-d]pyrimidines: Derivatives with nitro or trifluoromethyl phenoxy groups (e.g., 8a) show broad-spectrum activity against Gram-positive and Gram-negative bacteria . The target compound’s CF₃ group may similarly enhance microbial target engagement.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound 373.0 N/A ~3.8
5-Phenyl-4-[3-(CF₃)phenoxy] Analog 373.0 124–126 ~3.5
5-(4-ClPh)-4-(2,4-diClPhO) Analog 407.69 N/A ~4.2

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